molecular formula C10H20ClNS B1431184 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride CAS No. 1864063-17-1

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride

Cat. No. B1431184
M. Wt: 221.79 g/mol
InChI Key: SMBCFVFOBYUCBA-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride, also known as CP-55940, is a synthetic cannabinoid. It acts on the cannabinoid receptor type 1 (CB1) and type 2 (CB2). The compound is part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is C10H20ClNS . It has an average mass of 221.790 Da and a monoisotopic mass of 221.100494 Da .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Pyrrolidine-based catalysts derived from proline, such as those related to "3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride," have been demonstrated to efficiently catalyze asymmetric Michael addition reactions. These catalysts enable the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, showcasing their potential in creating chiral molecules for pharmaceutical applications (Singh et al., 2013).

Heterocyclic Chemistry and Natural Product Synthesis

  • The utility of pyrrolidine and pyrroline derivatives in the synthesis of heterocyclic compounds is evident, as they serve as intermediates for producing a variety of natural products and bioactive molecules. For instance, gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines illustrates the role of pyrrolidine derivatives in forming functionalized heterocycles, useful in drug discovery and material science (Morita & Krause, 2004).

Synthesis of Pyrrolidines via Cycloaddition

  • Pyrrolidines, important for their biological effects and industrial applications, can be synthesized through [3+2] cycloaddition reactions. Research demonstrates the synthesis of pyrrolidines in polar cycloaddition reactions, which can proceed under mild conditions, highlighting the versatility of pyrrolidine derivatives in synthetic organic chemistry (Żmigrodzka et al., 2022).

Application in Medicinal Chemistry

  • Some pyrrolidine derivatives exhibit significant antimicrobial and antitubercular activities. For example, a study on the selective synthesis of pyridine derivatives, including those with cyclohexylsulfanyl groups, demonstrated potent inhibition against Mycobacterium tuberculosis, underscoring the therapeutic potential of these compounds (Manikannan et al., 2010).

Advanced Organic Synthesis Techniques

  • Pyrrolidine derivatives are employed in advanced organic synthesis techniques, such as enamine chemistry for the synthesis of furan derivatives and cycloaddition/annulation strategies. These methods facilitate the construction of multisubstituted pyrrolidines, demonstrating the significant role of pyrrolidine-based compounds in the development of complex organic molecules and their applications in natural product synthesis (Li et al., 2018).

properties

IUPAC Name

3-cyclohexylsulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBCFVFOBYUCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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